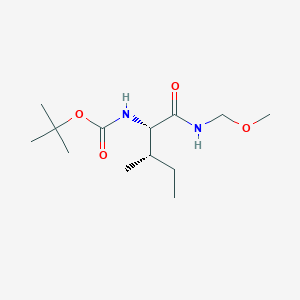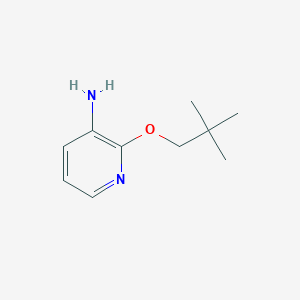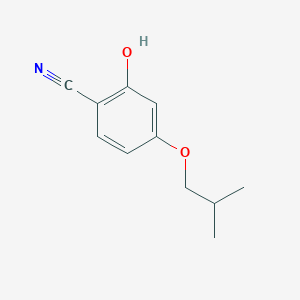
2-Hydroxy-4-isobutoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-isobutoxybenzonitrile: is a chemical compound with the following structural formula:
C9H11NO2
It consists of a benzene ring substituted with a hydroxyl group (OH) at the 2-position, an isobutoxy group (CH(CH₃)₂O) at the 4-position, and a nitrile group (CN) at the 1-position. This compound is also known by its CAS number: 1352494-73-5 .
準備方法
Synthetic Routes: The synthesis of 2-Hydroxy-4-isobutoxybenzonitrile involves the reaction between benzaldehyde and hydroxylamine hydrochloride. a novel green synthetic route has been proposed using an ionic liquid as a recycling agent. Specifically, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃⁻b-Py]·HSO₄) serves as an alternative to hydroxylamine hydrochloride. The ionic liquid [HSO₃⁻b-Py]·HSO₄ acts as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts. Under optimized conditions, the conversion of benzaldehyde to benzonitrile reaches 100% in just 2 hours .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. the green synthetic route mentioned above holds promise for large-scale applications.
化学反応の分析
Reactivity: 2-Hydroxy-4-isobutoxybenzonitrile can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives of benzonitrile, such as substituted benzoic acids and amines.
科学的研究の応用
2-Hydroxy-4-isobutoxybenzonitrile finds applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: It may serve as a building block for designing bioactive compounds.
Medicine: Its derivatives could have pharmaceutical applications.
Industry: Used in the production of advanced coatings and other specialty chemicals.
作用機序
The exact mechanism by which 2-Hydroxy-4-isobutoxybenzonitrile exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
類似化合物との比較
While 2-Hydroxy-4-isobutoxybenzonitrile is unique due to its specific substitution pattern, similar compounds include other benzonitrile derivatives and aromatic nitriles.
特性
IUPAC Name |
2-hydroxy-4-(2-methylpropoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)7-14-10-4-3-9(6-12)11(13)5-10/h3-5,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXFBUJNNATEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)

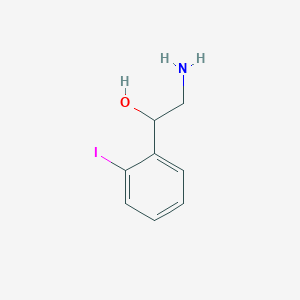

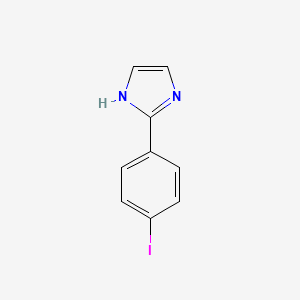
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
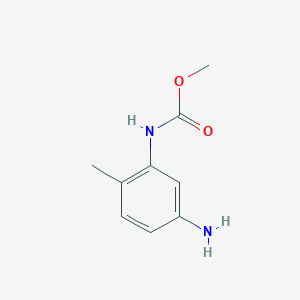


![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
